Home > Products > Screening Compounds P9632 > 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine
4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine - 158629-09-5

4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine

Catalog Number: EVT-6730310
CAS Number: 158629-09-5
Molecular Formula: C11H8N4
Molecular Weight: 196.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-{Imidazo[1,2-a]pyrimidin-2-yl}pyridine is a heterocyclic compound that incorporates both imidazo and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse pharmacological properties.

Source and Classification

4-{Imidazo[1,2-a]pyrimidin-2-yl}pyridine can be synthesized through various chemical reactions involving substituted pyridines and imidazoles. It is classified as a nitrogen-containing heterocycle, which is a category of compounds characterized by the presence of nitrogen atoms in their ring structure. This classification is important as it often correlates with specific biological activities.

Synthesis Analysis

Methods and Technical Details

Several synthetic routes have been developed for the preparation of 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine. A notable method involves a multi-step process that typically includes:

  1. Formation of the Imidazo Ring: This can be achieved through cyclization reactions involving 2-aminopyridines and appropriate carbonyl compounds or acetylenes.
  2. Functionalization: Subsequent steps may involve functionalizing the imidazo ring with various substituents to enhance biological activity or solubility.

For instance, one efficient synthesis method utilizes a copper-catalyzed reaction that allows for the formation of imidazo[1,2-a]pyridines from readily available starting materials under mild conditions, yielding high product diversity and efficiency .

Chemical Reactions Analysis

Reactions and Technical Details

4-{Imidazo[1,2-a]pyrimidin-2-yl}pyridine can participate in various chemical reactions, including:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole and pyridine rings can act as nucleophiles, facilitating substitution reactions with electrophiles.
  • Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions to introduce diverse substituents on the aromatic rings.

These reactions are crucial for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine often involves:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors.
  2. Biochemical Pathways: Modulating biochemical pathways that lead to therapeutic effects, such as anti-inflammatory or anti-cancer activities.

For example, some derivatives have shown inhibition of Bruton’s tyrosine kinase (Btk), which plays a critical role in B-cell signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Varies based on substituents; generally soluble in organic solvents but may have limited aqueous solubility.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactive towards electrophiles due to the presence of nitrogen atoms in the rings.
Applications

Scientific Uses

4-{Imidazo[1,2-a]pyrimidin-2-yl}pyridine has several applications in scientific research:

  1. Drug Development: Used as a scaffold for designing new pharmaceuticals targeting various diseases, particularly autoimmune disorders and cancers.
  2. Biochemical Research: Serves as a tool compound for studying enzyme mechanisms and cellular signaling pathways.

The ongoing research into this compound highlights its potential for developing novel therapeutic agents with improved efficacy and selectivity.

Introduction to 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine in Medicinal Chemistry

Historical Evolution of Imidazo-Fused Heterocycles in Drug Discovery

The exploration of imidazo-fused heterocycles began in the 1960s with Yoneda’s pioneering synthesis of imidazo[1,2-b]pyridazine [6]. Early pharmacological interest emerged in the 1990s when imidazo[1,2-a]pyrimidine derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative pathogens, including Mycobacterium species [5]. This established their versatility as privileged scaffolds. The 2012 FDA approval of ponatinib—an imidazo[1,2-b]pyridazine-based tyrosine kinase inhibitor for leukemia—marked a watershed moment, validating the translational potential of this chemical class [6]. Subsequent innovations exploited the pyrimidine nitrogen’s hydrogen-bonding capacity to enhance target engagement, leading to optimized compounds like gandotinib (JAK2 inhibitor, Phase II) [6]. The structural evolution highlights three key phases:

  • 1960s–1990s: Scaffold accessibility via condensations of α-halo carbonyls with aminopyrimidines/pyridazines [5] [6].
  • 2000s–2010s: Rational design for kinase inhibition (e.g., PI3Kα inhibitors like compound 12 with IC₅₀ = 0.09 μM) [2].
  • Post-2020: Hybridization strategies (e.g., imidazo[1,2-a]pyridine-oxadiazole conjugates) to overcome drug resistance [4] [7].

Table 1: Key Milestones in Imidazo-Fused Heterocycle Development

YearCompound ClassTherapeutic AdvanceReference
1960sImidazo[1,2-b]pyridazineFirst synthetic methodologies [6]
1992Imidazo[1,2-a]pyrimidinesBroad-spectrum antibacterial activity [5]
2012PonatinibFDA-approved BCR-ABL inhibitor [6]
2020sIP-oxadiazole hybridsMicrotubule polymerization inhibition (IC₅₀ = 2.1 µM) [4]

Role of Bicyclic Scaffolds in Kinase Inhibition and Targeted Therapies

Bicyclic imidazo-fused scaffolds exhibit distinctive pharmacophore topology that enables high-affinity kinase binding. For example, 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine derivatives leverage:

  • Planar conformation for deep occupancy in ATP-binding clefts, facilitated by π-π stacking between the pyrimidine core and hydrophobic kinase residues [6] [7].
  • Electron-rich nitrogen atoms (N1, N3) forming critical hydrogen bonds with hinge-region amino acids (e.g., Met793 in EGFR) [4].
  • Substituent versatility at C2, C6, and C8 positions to modulate lipophilicity (cLogP) and target selectivity [7].

In tuberculosis drug discovery, imidazo[1,2-a]pyridine-3-carboxamides (e.g., Q203/telacebec) inhibit the QcrB subunit of cytochrome bc₁ complex, disrupting oxidative phosphorylation in Mycobacterium tuberculosis (MIC₉₀ ≤ 0.006 μM) [7]. Similarly, PI3Kα inhibitors derived from imidazo[1,2-a]pyridine exhibit nanomolar potency by occupying the affinity pocket near P-loop residues [2]. The scaffold’s rigidity reduces entropic penalties upon binding, while its balanced lipophilicity (cLogP 2.0–4.5) enhances cell membrane permeability [6].

Table 2: Binding Affinities of Representative Bicyclic Imidazo Derivatives

CompoundTargetAffinity (IC₅₀/Kᵢ)Biological Effect
Telacebec (Q203)Mtb QcrB2.7 nMATP synthesis inhibition [7]
PI3Kα inhibitor 12PI3K p110α90 nMTumor growth suppression [2]
Imidazo[1,2-b]pyridazine 4Aβ plaques11.0 nMAmyloid imaging probe
Imidazo-oxadiazole 6dTubulin2.1 µMMicrotubule depolymerization [4]

Comparative Analysis with Structural Analogs: Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine

The bioisosteric relationship between imidazo[1,2-a]pyridine (IP) and imidazo[1,2-b]pyridazine (IZ) masks critical electronic and steric distinctions that influence drug-likeness:

  • Dipole Moments: IZ’s additional ring nitrogen generates a higher dipole moment (∼4.5 Debye vs. IP’s ∼2.5 Debye), enhancing solubility and crystallinity but reducing blood-brain barrier permeability [6].
  • Hydrogen-Bonding Capacity: IZ forms stronger H-bonds with biomacromolecules (e.g., Ki = 11.0 nM for Aβ plaque ligand 4 vs. >100 nM for IP analogs) due to pyridazine’s electron-deficient ring [6].
  • Metabolic Stability: IP’s C8 position undergoes CYP3A4-mediated oxidation, whereas IZ’s C6 is susceptible to nucleophilic displacement, necessitating structural shielding [6] [8].

Table 3: Structural and Pharmacokinetic Comparison of IP and IZ Scaffolds

ParameterImidazo[1,2-a]pyridine (IP)Imidazo[1,2-b]pyridazine (IZ)
Aqueous Solubility (log S)-3.5 to -2.8-3.1 to -2.3
cLogP3.0–4.52.0–3.5
H-Bond Acceptors2–33–4
Metabolic HotspotC8 oxidationC6 nucleophilic substitution
Representative DrugZolpidem (GABA modulator)Ponatinib (BCR-ABL inhibitor)

In kinase inhibition, IP derivatives favor targets with shallow binding pockets (e.g., PI3Kα, JAK2), while IZ analogs excel in deep-cleft enzymes (e.g., Abl, Trk kinases) due to extended planar geometry [6] [8]. Hybrid scaffolds like 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine merge IP’s metabolic resilience with IZ’s dipolar advantage, enabling tailored optimization for CNS or peripheral targets [4] [6].

Properties

CAS Number

158629-09-5

Product Name

4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine

IUPAC Name

2-pyridin-4-ylimidazo[1,2-a]pyrimidine

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

InChI

InChI=1S/C11H8N4/c1-4-13-11-14-10(8-15(11)7-1)9-2-5-12-6-3-9/h1-8H

InChI Key

JVPPOERHGQPYGQ-UHFFFAOYSA-N

SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=NC=C3

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.